molecular formula C8H7ClO4 B12878971 Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate CAS No. 216979-16-7

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate

Cat. No.: B12878971
CAS No.: 216979-16-7
M. Wt: 202.59 g/mol
InChI Key: XBNUUBPAUYZCIF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a chloro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with furan-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate
  • Methyl 2-chloro-3-(furan-2-yl)-3-oxobutanoate
  • Methyl 2-chloro-3-(furan-2-yl)-3-oxopentanoate

Uniqueness

Methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its furan ring imparts aromatic stability, while the chloro and ester groups provide sites for further chemical modification.

Properties

CAS No.

216979-16-7

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 2-chloro-3-(furan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C8H7ClO4/c1-12-8(11)6(9)7(10)5-3-2-4-13-5/h2-4,6H,1H3

InChI Key

XBNUUBPAUYZCIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C1=CC=CO1)Cl

Origin of Product

United States

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